![molecular formula C13H15FN2O3S B1241649 Unifiram CAS No. 272786-64-8](/img/structure/B1241649.png)
Unifiram
Overview
Description
Unifiram, also known as DM-232, is an experimental drug . It has shown antiamnesic and other effects in animal studies with far greater potency than piracetam . A number of related compounds are known, such as sunifiram (DM-235) and sapunifiram (MN-19) .
Synthesis Analysis
The metabolism of Unifiram has been studied using ultra-high performance liquid chromatography–high-resolution mass spectrometry . The structures of two potential metabolites of Unifiram have been proposed . It was established that the supposed metabolites of Unifiram can be determined only with the use of enzymatic hydrolysis, while mineral hydrolysis led to the complete destruction of both the Unifiram itself and the hypothetical metabolites .
Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Unifiram molecule .
Chemical Reactions Analysis
The metabolism of Unifiram is considered in the context of its potential as a nootropic drug . It is known that Unifiram is partially excreted in its native form and has a very narrow detection window .
Scientific Research Applications
Nootropic Effects
Unifiram is identified as a potent cognition enhancer, also known as a nootropic . It has been reported to significantly improve cognition and the ability to focus, think clearly, and stay motivated .
Memory Enhancement
Unifiram has been under clinical trials as a means of improving memory . It’s believed to have a potency some 30,000 times higher than that of piracetam, a representative of piracetam-like nootropics .
Alzheimer’s Disease Prevention
Unifiram is being studied for its potential in preventing Alzheimer’s disease . As a cognition enhancer, it could potentially slow down the cognitive decline associated with this disease.
Attention-Deficit Disorder Treatment
Research is being conducted to explore the use of Unifiram in treating attention-deficit disorder . Its cognition-enhancing properties could potentially help improve focus and attention span in individuals with this condition.
Dementia Treatment
Unifiram is also being studied for its potential in treating various forms of dementia . By enhancing cognition, it could potentially help improve the quality of life for individuals suffering from dementia.
Neuropathic Pain Relief
Interestingly, some compounds related to Unifiram have been found to exhibit analgesic activity on a rat model of neuropathic pain . This suggests a potential application of Unifiram in pain management, although more research is needed in this area.
Safety and Hazards
As of now, there have not yet been any formal human studies conducted on Unifiram’s effects or potential toxicity . Despite this lack of data, it is still commonly sold online . Therefore, it is important for people to exercise caution when taking Unifiram or similar smart drugs, as their long-term safety profiles remain unknown at this time .
Future Directions
Unifiram is currently being studied for its potential antiamnesic and other nootropic effects . While much of the research surrounding it has been conducted on animals, Unifiram has already shown far greater potency than Piracetam . Research into Unifiram continues as it could unlock unprecedented cognitive potential for humans .
Mechanism of Action
Target of Action
Unifiram, also known as DM-232, is a potent nootropic compound . The primary targets of Unifiram are the AMPA receptors in the brain . These receptors play a crucial role in synaptic transmission and are involved in cognitive functions such as learning and memory .
Mode of Action
Unifiram works by modulating AMPA receptors . It increases acetylcholine levels (ACh) in the brain . Acetylcholine is a neurotransmitter that plays a key role in learning and memory. This allows for greater activation of these receptors and improved cognitive response .
Biochemical Pathways
The biochemical pathways affected by Unifiram are primarily related to the AMPA-mediated neurotransmission system . By modulating this system, Unifiram can enhance memory and cognitive functioning . Instead, it is thought to work indirectly or downstream to activate AMPA receptors .
Pharmacokinetics
It is known that Unifiram is an experimental drug and has shown antiamnesic effects in animal studies . No formal human studies have been conducted to determine its adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular and cellular effects of Unifiram’s action primarily involve the enhancement of cognitive functions. It has been shown to improve memory and learning capabilities in animal studies . Unifiram is also thought to reduce the duration of hypnosis induced by pentobarbital, without impairing motor coordination .
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRTZFZAFBIBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432024 | |
Record name | UNIFIRAM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unifiram | |
CAS RN |
272786-64-8 | |
Record name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272786-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Unifiram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272786648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNIFIRAM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UNIFIRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4024LN29G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.